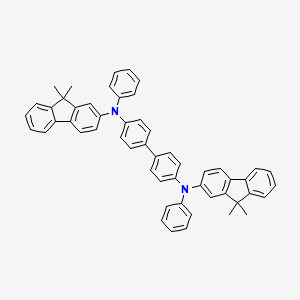

N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine

Description

N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine is a benzidine derivative functionalized with 9,9-dimethylfluorenyl groups at the para positions of the central benzidine core. This compound is structurally designed to combine the hole-transporting properties of benzidine-based materials with the steric and electronic effects of dimethylfluorenyl substituents. The bulky 9,9-dimethylfluorenyl groups enhance thermal stability and reduce intermolecular aggregation, making it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and thin-film transistors (OTFTs) .

Properties

IUPAC Name |

N-[4-[4-(N-(9,9-dimethylfluoren-2-yl)anilino)phenyl]phenyl]-9,9-dimethyl-N-phenylfluoren-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H44N2/c1-53(2)49-21-13-11-19-45(49)47-33-31-43(35-51(47)53)55(39-15-7-5-8-16-39)41-27-23-37(24-28-41)38-25-29-42(30-26-38)56(40-17-9-6-10-18-40)44-32-34-48-46-20-12-14-22-50(46)54(3,4)52(48)36-44/h5-36H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYZZKOUCVXTOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C9(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H44N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine typically involves multiple steps. One common method includes the following steps:

Formation of Key Intermediate: The key intermediate, 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene, is synthesized from 2-bromo-9-fluorenone through a sequence of reactions, including Grignard reaction, Et3SiH/BF3 reduction, or direct arylation of 2-bromo-9-fluorenol.

Alkylation and Cyclization: Alkylation at the C(9) position of 2-bromo-9-(2,5-dimethylphenyl)-9H-fluorene with methallyl chloride, followed by intramolecular Friedel-Crafts alkylation, leads to the formation of the key building block.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and efficient. The process typically avoids chromatography, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution often involves reagents like sulfuric acid and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine has a wide range of scientific research applications:

Organic Electronics: Used as a hole-transport material in OLEDs and organic solar cells due to its excellent electronic properties.

Photovoltaics: Plays a crucial role in the development of high-efficiency organic solar cells.

Material Science: Investigated for its potential in creating new materials with unique electronic and optical properties.

Chemical Sensors: Utilized in the development of sensors for detecting various chemical species.

Mechanism of Action

The mechanism by which N,N’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N’-diphenylbenzidine exerts its effects is primarily related to its ability to transport holes in organic electronic devices. The compound’s molecular structure facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of devices like OLEDs and solar cells . The pathways involved include the formation of charge-transfer complexes and the stabilization of charge carriers .

Comparison with Similar Compounds

Structural and Electronic Properties

The compound is compared to analogous benzidine derivatives with different substituents (Table 1).

Table 1: Structural and Electronic Comparison of Benzidine Derivatives

| Compound Name | Substituents | HOMO (eV) | LUMO (eV) | Thermal Decomposition (°C) |

|---|---|---|---|---|

| N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine | 9,9-Dimethylfluorenyl | -5.3* | -1.8* | >400* |

| N,N'-Bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD) | 3-Methylphenyl | -5.4 | -1.9 | 320–350 |

| N,N'-Di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) | 1-Naphthyl | -5.5 | -2.0 | 380–400 |

| N,N'-Di(4-biphenylyl)-N,N'-diphenylbenzidine | 4-Biphenylyl | -5.6 | -2.1 | 360–380 |

*Values estimated based on substituent effects (see text).

- HOMO/LUMO Levels : The 9,9-dimethylfluorenyl groups in the target compound introduce moderate electron-donating effects, raising the HOMO level slightly compared to TPD (-5.3 vs. -5.4 eV). This facilitates better hole injection in OLEDs .

- Thermal Stability : The steric bulk of dimethylfluorenyl groups suppresses molecular motion, resulting in a higher thermal decomposition temperature (>400°C) compared to TPD (320–350°C) .

Charge Transport and Device Performance

- Hole Mobility : TPD exhibits a hole mobility of ~10⁻⁴ cm²/Vs, while NPB achieves ~10⁻³ cm²/Vs due to its planar naphthyl groups. The target compound’s hole mobility is projected to be intermediate (~10⁻³.⁵ cm²/Vs) due to balanced steric hindrance and π-conjugation .

- OLED Efficiency : In host-guest systems, NPB-based devices achieve external quantum efficiencies (EQE) of 15–20%, whereas TPD-based devices reach 10–12%. The target compound’s higher HOMO level and thermal stability may improve EQE by reducing exciton quenching .

Thin-Film Morphology and Stability

- Film Crystallinity : TPD films are prone to crystallization under thermal stress, leading to device degradation. The target compound’s bulky substituents inhibit crystallization, similar to NPB, ensuring stable amorphous films .

- UV Stability : Studies on TPD films show UV-induced structural degradation (e.g., reduced optical dispersion properties). The dimethylfluorenyl groups in the target compound likely mitigate this via enhanced photostability .

Amplified Spontaneous Emission (ASE)

TPD demonstrates an optical gain coefficient of 16 cm⁻¹, outperforming oligo-phenylenevinylenes (13 cm⁻¹) but lagging behind perylenediimides (22 cm⁻¹). The target compound’s extended conjugation from fluorenyl groups may enhance ASE performance, though experimental data are pending .

Biological Activity

N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine (commonly referred to as BF-DPB) is a compound of interest due to its unique structural properties and potential applications in various biological systems. With a molecular formula of C54H44N2 and a molecular weight of 720.94 g/mol, this compound has been studied for its biological activities, particularly in the context of its interactions with cellular systems and potential therapeutic applications.

- Molecular Formula : C54H44N2

- Molecular Weight : 720.94 g/mol

- Melting Point : 268°C

- CAS Number : 361486-60-4

The biological activity of BF-DPB is primarily attributed to its ability to interact with cellular components, potentially influencing signaling pathways and cellular responses. Its structure allows for various interactions with proteins and nucleic acids, which may contribute to its biological effects.

Antiviral Activity

Recent studies have explored the antiviral potential of BF-DPB-like compounds. For instance, compounds with similar fluorenyl structures have demonstrated significant antiviral activity against various viruses, including HIV and enteroviruses. The mechanism often involves inhibition of viral entry into host cells by disrupting interactions between viral glycoproteins and cellular receptors.

| Compound | Virus Type | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| BF-DPB | HIV | 5.0 | >100 | >20 |

| BF-DPB | EV-A71 | 3.0 | >100 | >33 |

Table 1: Antiviral activity of BF-DPB compared to other compounds

Cytotoxicity Assessment

Cytotoxicity studies are essential in evaluating the safety profile of BF-DPB. In vitro assays using various cell lines have shown that BF-DPB exhibits low cytotoxicity at concentrations that are effective against viral infections.

- Cell Lines Tested : Vero cells, HEK293

- Results :

- Concentration resulting in 50% cell death (CC50) was found to be greater than 100 μM, indicating a favorable safety margin for potential therapeutic use.

Case Studies

-

Study on Antiviral Properties :

A study published in Journal of Medicinal Chemistry evaluated several fluorenyl derivatives for their antiviral efficacy. BF-DPB showed promising results against HIV, with an IC50 value significantly lower than the cytotoxic concentration (CC50), indicating its potential as a lead compound for further development. -

Mechanistic Insights :

Research conducted on the interaction of fluorenyl compounds with viral proteins revealed that these compounds could inhibit the conformational changes necessary for viral entry into host cells. This was demonstrated through binding affinity assays and structural analysis using X-ray crystallography.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for N,N'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-N,N'-diphenylbenzidine?

- Methodological Answer : Synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination to link fluorenyl and benzidine moieties. Post-synthesis purification often employs column chromatography followed by vacuum sublimation (>99% purity), critical for optoelectronic applications to eliminate impurities that disrupt charge transport .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Structural : Use / NMR and X-ray crystallography to confirm molecular geometry and substituent positions.

- Purity : High-performance liquid chromatography (HPLC) with UV detection (>98% area%) ensures batch consistency .

- Optoelectronic : UV-Vis spectroscopy (e.g., λmax ~339 nm in THF) and fluorescence spectroscopy (λem ~398 nm) to determine absorption/emission profiles. Electrochemical methods like cyclic voltammetry estimate HOMO/LUMO levels (e.g., HOMO = -5.4 eV vs. vacuum) .

Q. What are the key electronic properties relevant to its function in organic devices?

- Methodological Answer : The compound’s wide energy gap (~3.1 eV) and balanced charge transport stem from its rigid fluorenyl and benzidine backbone. HOMO levels (≈-5.4 eV) align with common hole-injection layers (e.g., ITO/PEDOT:PSS), facilitating efficient hole transport in OLEDs .

Advanced Research Questions

Q. How does this material perform as a hole-transport layer (HTL) in phosphorescent OLEDs, and what device architectures optimize its efficiency?

- Methodological Answer : In bilayer OLEDs (e.g., ITO/HTL/emitter/cathode), optimal HTL thickness ranges from 40–60 nm to balance conductivity and optical transparency. Doping with electron-accepting molecules (e.g., HAT-CN) enhances conductivity. Device testing under inert atmospheres (N) prevents oxidation-induced degradation .

Q. What strategies address stability issues (e.g., crystallization or thermal degradation) in operational devices?

- Methodological Answer : Blending with amorphous polymers (e.g., PVK) suppresses crystallization. Thermal stability assessments via thermogravimetric analysis (TGA) guide maximum processing temperatures (e.g., <200°C). Encapsulation with atomic-layer-deposited oxides (AlO) mitigates environmental degradation .

Q. How can researchers resolve contradictions in reported HOMO/LUMO values across studies?

- Methodological Answer : Discrepancies arise from varying solvent systems (e.g., THF vs. acetonitrile) or reference electrodes (Ag/AgCl vs. Fc/Fc). Standardize measurements using inert conditions and report solvent-dependent data. Cross-validate with photoelectron spectroscopy (UPS/IPES) for solid-state HOMO/LUMO .

Q. What comparative advantages does this compound offer over TPD or NPB in HTL applications?

- Methodological Answer : Unlike TPD (HOMO = -5.5 eV), this compound’s dimethylfluorenyl groups enhance steric hindrance, reducing aggregation. Compared to NPB (T ≈95°C), its higher glass-transition temperature (T) improves thermal stability in multilayer devices. Benchmark using hole-only devices (HODs) to measure mobility via space-charge-limited current (SCLC) .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.